

AZD-2066 Hydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: AZD-2066 hydrochloride

Cat. No.: B560512

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An In-Depth Guide to the Chemical Properties, Mechanism of Action, and Experimental Evaluation of a Selective mGluR5 Antagonist

Introduction

AZD-2066 hydrochloride is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a negative allosteric modulator (NAM), it represents a significant tool for researchers in neuroscience and drug development.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **AZD-2066 hydrochloride**. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further investigation into its therapeutic potential for various central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder, and gastroesophageal reflux disease.[1][3] Although its clinical development has been discontinued, the wealth of preclinical data available for AZD-2066 continues to be of high interest to the scientific community.[3]

Chemical Structure and Physicochemical Properties

AZD-2066 hydrochloride is a pyridyl-1,2,4-triazole derivative.[4] The hydrochloride salt form enhances its solubility and suitability for experimental use.

Table 1: Chemical and Physicochemical Properties of AZD-2066 and its Hydrochloride Salt

Property	Value
Chemical Name	4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine hydrochloride
Chemical Formula	C ₁₉ H ₁₆ ClN ₅ O ₂ · HCl
Molecular Weight	418.28 g/mol (hydrochloride salt)[3]
CAS Number	934338-70-2 (hydrochloride salt)[1][5]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, not in water[3]
SMILES	C--INVALID-LINK-- <chem>C3=CC(=NO3)C4=CC=CC(=C4)Cl.Cl</chem>
InChI Key	SXWHYTICXCLKDG-GFCCVEGCSA-N

Pharmacology and Mechanism of Action

AZD-2066 acts as a selective negative allosteric modulator of the mGluR5 receptor.[3] This G-protein coupled receptor is a key player in modulating excitatory synaptic transmission in the central nervous system.[3]

mGluR5 Antagonism

As a NAM, AZD-2066 binds to a site on the mGluR5 receptor distinct from the glutamate binding site. This induces a conformational change that reduces the receptor's response to glutamate.[6] The primary signaling pathway of mGluR5 involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[3] By inhibiting this cascade, AZD-2066 effectively dampens excessive glutamatergic signaling.

Activation of BDNF/trkB Signaling Pathway

Interestingly, AZD-2066 has also been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (trkB) signaling pathway.[1][2] This pathway is crucial for neuronal survival, growth, and plasticity.[7] The activation of this pathway may contribute to the potential antidepressant and neuroprotective effects of AZD-2066.[1][2]

Table 2: In Vitro Pharmacology of AZD-2066

Assay	Cell Type	IC ₅₀
Inhibition of Ca ²⁺ response	mGlu5/HEK cells	27.2 nM[1]
Inhibition of Ca ²⁺ response	Striatal cultures	3.56 nM[8]
Inhibition of Ca ²⁺ response	Hippocampal cultures	96.2 nM[8]
Inhibition of Ca ²⁺ response	Cortical cultures	380 nM[8]

Experimental Protocols

In Vitro Assays

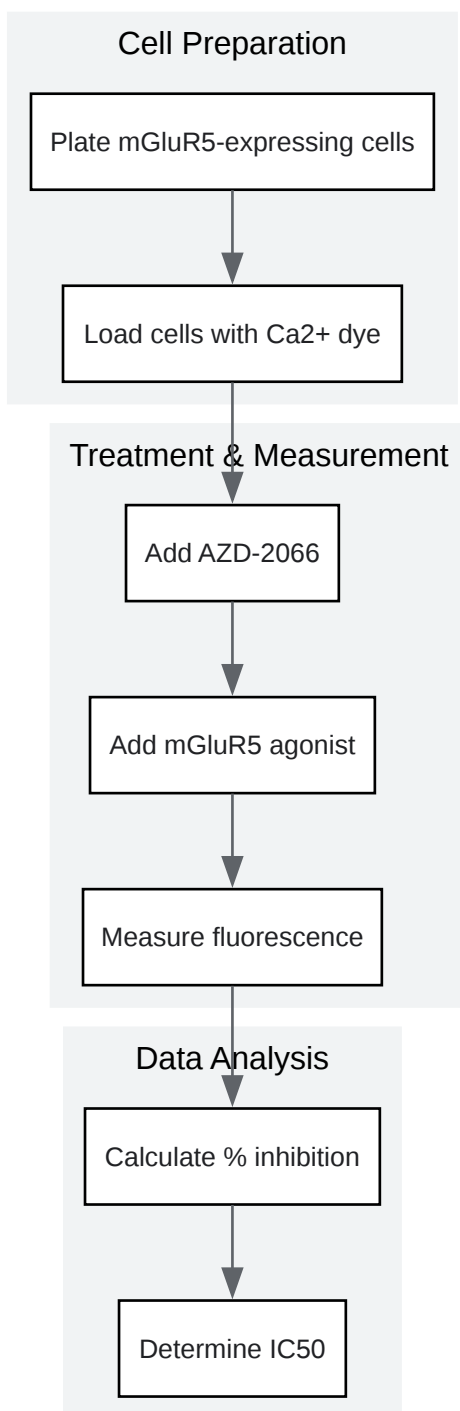
This assay is fundamental for quantifying the inhibitory effect of AZD-2066 on mGluR5 activation.

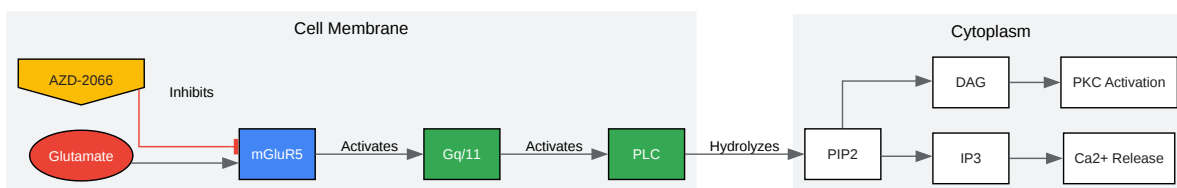
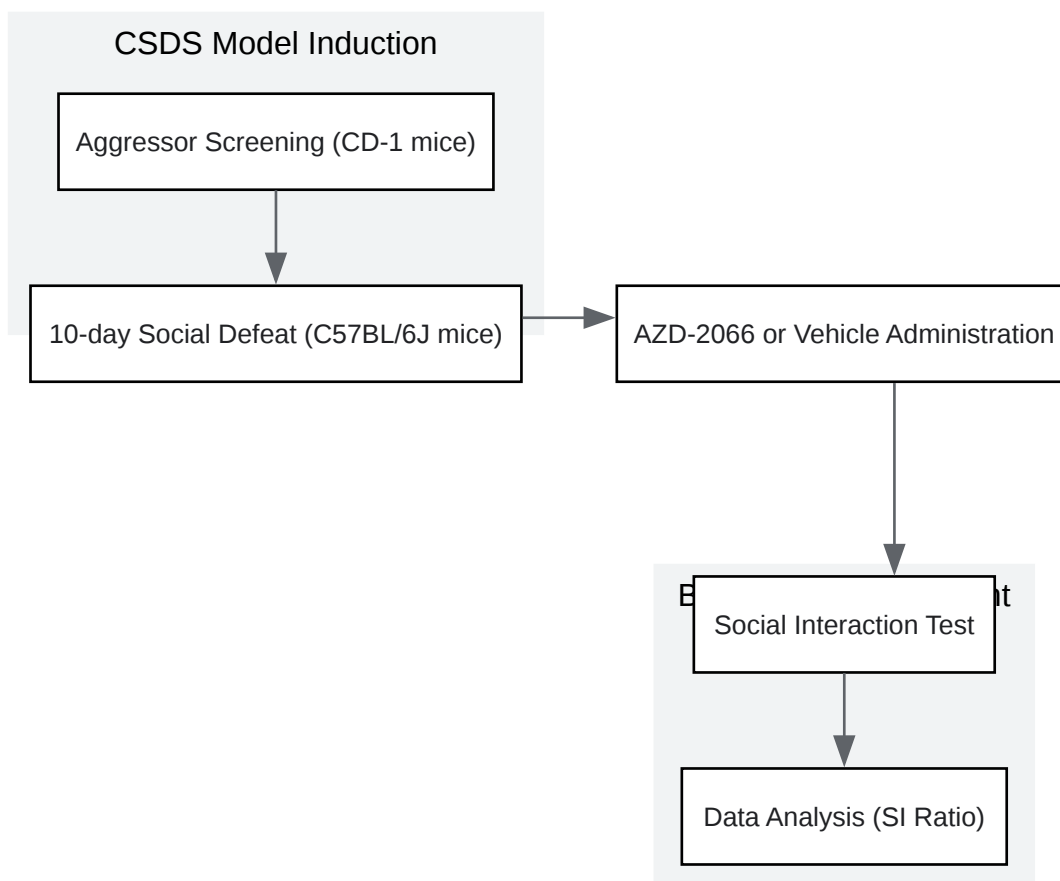
Detailed Methodology:[6][9]

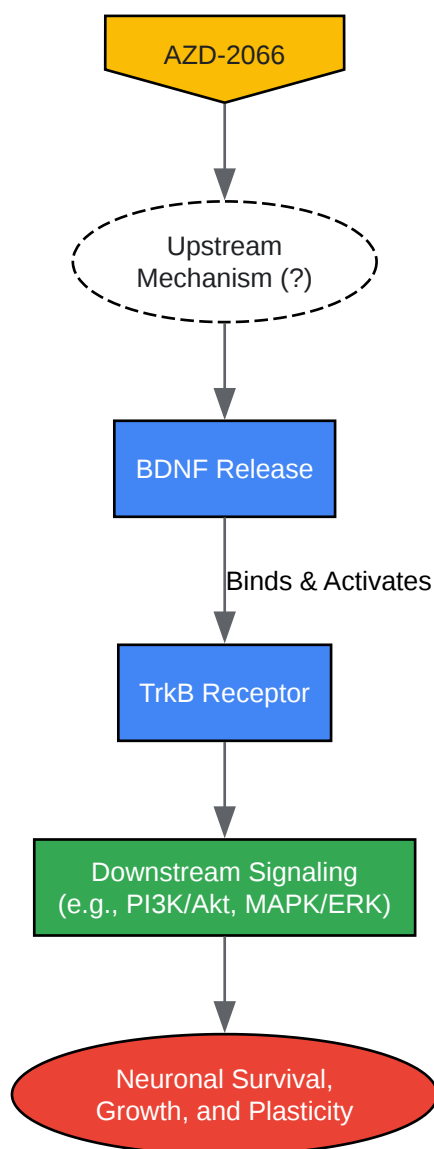
- **Cell Plating:** Seed human embryonic kidney (HEK293) cells stably expressing the mGluR5 receptor in a 96-well black-walled, clear-bottom plate. Culture the cells until they form a confluent monolayer.
- **Dye Loading:** On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate assay buffer. Incubate for 45-60 minutes at 37°C.
- **Compound Incubation:** Wash the cells to remove excess dye. Incubate the cells with various concentrations of **AZD-2066 hydrochloride** for a predetermined period.
- **Agonist Stimulation and Measurement:** Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add a submaximal concentration (e.g., EC₈₀)

of an mGluR5 agonist, such as DHPG. Measure the change in fluorescence over time.

- **Data Analysis:** Calculate the percentage inhibition of the agonist-induced response for each concentration of AZD-2066. Determine the IC_{50} value by fitting the data to a four-parameter logistic equation.







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